![molecular formula C22H31N7O B6447445 2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one CAS No. 2549010-31-1](/img/structure/B6447445.png)
2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one
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Overview
Description
2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C22H31N7O and its molecular weight is 409.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one is 409.25900864 g/mol and the complexity rating of the compound is 538. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one,” focusing on six unique applications:
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. The pyrimidine moiety is known for its role in developing drugs that target cancer cells, making it a valuable scaffold for designing new anticancer agents .
Antiviral Applications
Pyrimidine derivatives, including this compound, have been explored for their antiviral properties. They can inhibit viral replication by interfering with viral DNA or RNA synthesis. This makes them promising candidates for developing treatments against various viral infections .
Antimicrobial Activity
The compound’s structure allows it to interact with bacterial cell walls or essential enzymes, leading to antimicrobial effects. Research has shown that pyrimidine-based compounds can be effective against a range of bacterial strains, making them useful in developing new antibiotics .
Neuroprotective Agents
This compound has potential applications in neuroprotection due to its ability to modulate neurotransmitter systems. Pyrimidine derivatives have been studied for their effects on neurological disorders, including Alzheimer’s and Parkinson’s diseases, by protecting neurons from oxidative stress and apoptosis .
Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that they may affect the biochemical pathways involved in the survival and replication of this bacterium.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , indicating that they may have a bactericidal or bacteriostatic effect.
Future Directions
properties
IUPAC Name |
2-[4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N7O/c1-25(2)20-16-21(24-18-23-20)28-10-8-26(9-11-28)17-22(30)29-14-12-27(13-15-29)19-6-4-3-5-7-19/h3-7,16,18H,8-15,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTYKNHAGXNUAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2CCN(CC2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[6-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one |
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